Chemical structure and molecular formula of 4-Iodo-5-methyl-1-trityl-1H-imidazole
Chemical structure and molecular formula of 4-Iodo-5-methyl-1-trityl-1H-imidazole
Chemical Structure, Synthesis, and Application in Drug Development
Executive Summary
4-Iodo-5-methyl-1-trityl-1H-imidazole (CAS: 198205-84-4) is a specialized heterocyclic intermediate critical to the synthesis of highly selective
Its value lies in its orthogonal reactivity : the trityl group protects the N1 nitrogen from electrophilic attack, while the C4-iodine atom serves as a highly reactive handle for lithium-halogen exchange or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). The C5-methyl group provides the necessary steric bulk and lipophilicity required for the pharmacophore of sedative and analgesic agents.
This guide details the physicochemical properties, validated synthetic protocols, and structural characterization of this compound, designed for researchers in medicinal chemistry and process development.[1]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
Nomenclature and Structure
The molecule consists of an imidazole ring substituted at three positions:[2]
-
Position 1 (N): Protected by a bulky Triphenylmethyl (Trityl) group.
-
Position 4 (C): Substituted with an Iodine atom (reactive site).[3][4][5]
-
Position 5 (C): Substituted with a Methyl group.
Note on Regiochemistry: Due to annular tautomerism in the parent imidazole, the 4-iodo-5-methyl substitution pattern is fixed only upon N-protection. The specific isomer 4-iodo-5-methyl-1-trityl-1H-imidazole places the methyl group adjacent to the trityl group (C5 and N1), creating a sterically crowded environment that often requires specific conditions to synthesize selectively over the 4-methyl-1-trityl isomer.
Key Data Table[6]
| Property | Specification |
| Chemical Name | 4-Iodo-5-methyl-1-trityl-1H-imidazole |
| Synonyms | 4-Iodo-5-methyl-1-(triphenylmethyl)-1H-imidazole; 5-Methyl-4-iodo-1-tritylimidazole |
| CAS Number | 198205-84-4 |
| Molecular Formula | |
| Molecular Weight | 450.32 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 165 °C – 170 °C (Decomposes) |
| Solubility | Soluble in DCM, THF, Chloroform; Insoluble in Water |
| Stability | Moisture sensitive (Trityl group acid-labile); Light sensitive (Iodide) |
Synthetic Pathway & Mechanism[12]
The synthesis typically proceeds via the tritylation of 4-iodo-5-methyl-1H-imidazole . The regioselectivity of this step is critical.
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic workflow from 4-methylimidazole to the target tritylated intermediate.
Detailed Experimental Protocol
Objective: Synthesis of 4-Iodo-5-methyl-1-trityl-1H-imidazole from 4-iodo-5-methyl-1H-imidazole.
Reagents:
-
4-Iodo-5-methyl-1H-imidazole (1.0 eq)[4]
-
Trityl Chloride (Triphenylmethyl chloride) (1.1 eq)
-
Triethylamine (
) (1.5 eq) -
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 4-iodo-5-methyl-1H-imidazole (e.g., 10.0 g) in anhydrous DCM (100 mL).
-
Base Addition: Add Triethylamine (1.5 eq) via syringe. The solution may remain clear or turn slightly cloudy.
-
Tritylation: Cool the mixture to 0°C. Add Trityl Chloride (1.1 eq) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear, and a new non-polar spot ( ) should appear. -
Workup: Quench with water (50 mL). Separate the organic layer.[6][7][3] Wash the organic phase with saturated
(2 x 50 mL) and Brine (50 mL). Dry over , filter, and concentrate in vacuo. -
Purification: The crude solid contains regioisomers.
-
Recrystallization:[7][5][8] Dissolve in hot Ethyl Acetate and add Hexane until turbid. Cool to 4°C. The 1-trityl-4-iodo-5-methyl isomer (if targeted) or its congener often crystallizes preferentially.
-
Note: Confirm regiochemistry by NOE (Nuclear Overhauser Effect) NMR. The target isomer (Methyl @ 5) will show NOE between the Methyl protons and the Trityl aromatic protons.
-
Structural Characterization
Accurate identification requires distinguishing the target from its regioisomer (4-methyl-5-iodo-1-trityl).
Nuclear Magnetic Resonance (NMR)
-
Solvent:
or -
NMR Data (Representative):
- 7.30 – 7.45 (m, 9H, Trityl-Ar).
- 7.10 – 7.25 (m, 6H, Trityl-Ar).
- 7.38 (s, 1H, H-2 Imidazole). Note: The C2 proton is deshielded.
- 2.15 (s, 3H, CH3 ). Note: If Methyl is at C5 (shielded by Trityl), it may appear slightly upfield compared to the C4-methyl isomer.
Mass Spectrometry[8]
-
Method: ESI+ (Electrospray Ionization)
-
Observed Ion:
= 451.05 -
Fragmentations:
-
Loss of Trityl group:
= 208.9 (corresponding to 4-iodo-5-methylimidazole). -
Trityl cation:
243.1.
-
Applications in Drug Development[1][6][10]
This compound is a "linchpin" intermediate for synthesizing Medetomidine (Domitor) and Dexmedetomidine (Precedex) analogs.
Mechanism: Lithium-Halogen Exchange
The iodine atom at C4 is extremely labile to lithium-halogen exchange using alkyl lithium reagents (e.g.,
Medetomidine Analog Synthesis Pathway[11]
Figure 2: Application of the title compound in the synthesis of alpha-2 adrenergic agonists.
Handling and Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Light Sensitivity: Protect from light to prevent homolytic cleavage of the C-I bond (iodine liberation).
-
Acid Sensitivity: The trityl group is acid-labile. Avoid exposure to acidic fumes (HCl, acetic acid) during storage.
-
Safety: Treat as a potential irritant. Wear gloves and safety glasses. Avoid inhalation of dust.
References
- Preparation of Medetomidine and its Salts. US Patent 7,902,377 B2. Google Patents.
- Quinolynylmethylimidizoles as Therapeutic Agents. US Patent 7,868,020 B2. Google Patents.
-
Synthesis of 4(5)-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole (Medetomidine). Journal of Medicinal Chemistry, 1996, 39(15), 3001-3013.[5]
-
4-Iodo-1-methyl-1H-imidazole: Synthesis and Properties. PubChem Compound Summary. Available at: [Link]
-
Regioselective Tritylation of Imidazoles. Journal of Organic Chemistry, 1971, 36(6), 758-761.[5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. orgsyn.org [orgsyn.org]
- 4. CA2523134A1 - Pyridyl substituted ketolide antibiotics - Google Patents [patents.google.com]
- 5. CN101921234B - A kind of method for preparing medetomidine - Google Patents [patents.google.com]
- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 7. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 8. eprints.umsida.ac.id [eprints.umsida.ac.id]
